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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the pivotal S1806 (NCT03775265)

clinical trial, a Phase III randomized study evaluating the efficacy and safety of atezolizumab in

combination with concurrent chemoradiotherapy for localized muscle-invasive bladder cancer

(MIBC).[1][2][3] This document details the stringent inclusion and exclusion criteria that defined

the study population, outlines the core experimental methodologies, and visually represents the

key biological pathways and trial design through structured diagrams.

Patient Selection: Inclusion and Exclusion Criteria
The S1806 trial enrolled a specific patient population with localized muscle-invasive urothelial

carcinoma of the bladder. The eligibility criteria were designed to ensure patient safety and the

scientific validity of the trial's outcomes.

Inclusion Criteria
Patients eligible for the S1806 trial were required to meet a comprehensive set of criteria

primarily focused on disease characteristics, performance status, and organ function.
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Category Inclusion Criteria

Histology and Staging

Histologically proven T2-T4a N0M0 urothelial

carcinoma of the bladder diagnosed within 120

days prior to randomization.[1] Mixed urothelial

carcinoma was permitted, but the presence of

small cell carcinoma was an exclusion.[1]

Patients with lymph nodes ≥ 1.0 cm in the

shortest cross-sectional diameter on imaging

(CT/MRI) were required to have a biopsy

confirming no tumor involvement within 70 days

before randomization.[1]

Prior Treatment

Patients must have undergone a transurethral

resection of bladder tumor (TURBT) within 70

days of randomization.[1] Prior intravesical

therapies such as Bacillus Calmette-Guerin

(BCG) or interferon were allowed.

Performance Status Zubrod performance status of 0-2.

Age ≥ 18 years of age.[1]

Organ Function

Adequate bone marrow function (ANC ≥

1,500/mcL, platelets ≥ 100,000/mcL,

Hemoglobin ≥ 9 g/dL), and adequate renal

function (GFR > 25 ml/min).[4] These results

must have been obtained within 28 days prior to

randomization.[1]

Hydronephrosis

Patients with unilateral hydronephrosis were

eligible if their kidney function met the specified

criteria.[1]

Exclusion Criteria
The exclusion criteria were established to minimize confounding factors and protect patient

safety. These criteria addressed prior treatments, concurrent medical conditions, and other

factors that could interfere with the study's objectives.
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Category Exclusion Criteria

Disease Characteristics

Evidence of T4b or metastatic (N1-3 or M1)

disease.[1] Diffuse carcinoma in situ (CIS)

based on cystoscopy and biopsy was also an

exclusion.[1]

Prior Systemic Therapy
No prior systemic chemotherapy for bladder

cancer.[1] No prior pelvic radiation.[1]

Immunosuppression

No treatment with systemic immunosuppressive

medications (e.g., prednisone,

cyclophosphamide) within 14 days of

randomization.[1] Prior allogeneic bone marrow

transplantation or solid organ transplantation

was not permitted.[1]

Vaccinations

No live, attenuated vaccines within 4 weeks

prior to randomization, during protocol

treatment, or up to 5 months after the last dose

of protocol treatment.[1]

Infections & Autoimmune Disease

No active infection requiring oral or IV antibiotics

within 14 days of randomization.[1] No active

autoimmune disease requiring systemic

treatment in the past two years.[1]

Major Surgery

No major surgical procedures within 28 days

prior to randomization. TURBT was not

considered a major surgical procedure.[1]

Experimental Protocols and Methodologies
The S1806 trial integrated a multi-modal treatment approach. The following sections detail the

core experimental procedures.

Transurethral Resection of Bladder Tumor (TURBT)
TURBT is a critical procedure for both diagnosis and initial treatment of bladder cancer.[5]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 10 Tech Support

https://www.swog.org/clinical-trials/s1806
https://www.swog.org/clinical-trials/s1806
https://www.swog.org/clinical-trials/s1806
https://www.swog.org/clinical-trials/s1806
https://www.swog.org/clinical-trials/s1806
https://www.swog.org/clinical-trials/s1806
https://www.swog.org/clinical-trials/s1806
https://www.swog.org/clinical-trials/s1806
https://www.swog.org/clinical-trials/s1806
https://www.swog.org/clinical-trials/s1806
https://my.clevelandclinic.org/health/procedures/turbt
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12392303?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Procedure:

Anesthesia: The procedure is typically performed under general or spinal anesthesia.[6][7]

Instrumentation: A resectoscope, a specialized cystoscope with a wire loop, is inserted

through the urethra into the bladder.[7]

Tumor Resection: The wire loop uses high-frequency electrical current to cut and remove the

bladder tumor.[7] The surgeon aims for a maximal resection of all visible tumor tissue.

Hemostasis: The electrical current also cauterizes the resection site to control bleeding.[8]

Specimen Collection: The resected tissue is collected and sent for pathological analysis to

determine tumor type, grade, and depth of invasion.

Chemoradiotherapy
Patients in both arms of the trial received concurrent chemoradiotherapy, a standard of care for

muscle-invasive bladder cancer.[3] The specific chemotherapy regimens were chosen from a

protocol-specified list.

Chemotherapy Agents:

Cisplatin

5-Fluorouracil

Gemcitabine hydrochloride

Mitomycin-C[1][2]

Radiation Therapy:

Dosage: A common radiation dose for bladder cancer is 64 Gy delivered in 32 fractions.[9]

Technique: Treatment was delivered using either 3D conformal radiotherapy (3DCRT) or

intensity-modulated radiation therapy (IMRT).[4]
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Target Volume: The radiation field could encompass the bladder only or a small pelvis field.

[3]

Atezolizumab Administration
Patients in the investigational arm received the immunotherapy agent atezolizumab.

Dosage: 1200 mg of atezolizumab was administered intravenously.[10][11][12]

Frequency: The infusion was given every 3 weeks for a total of 6 months.[3][13]

Administration: The first infusion was delivered over 60 minutes. If well-tolerated, subsequent

infusions could be administered over 30 minutes. Atezolizumab was not to be given as an IV

push or bolus.[10][11]

Visualizing Key Pathways and Trial Design
To further elucidate the mechanisms and structure of the S1806 trial, the following diagrams

are provided.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 10 Tech Support

https://www.benchchem.com/product/b12392303?utm_src=pdf-body-img
https://www.benchchem.com/product/b12392303?utm_src=pdf-custom-synthesis
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12392303?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


References

1. S1806 | SWOG [swog.org]

2. SWOG-S1806 | Essentia Health [essentiahealth.org]

3. ASCO – American Society of Clinical Oncology [asco.org]

4. Facebook [cancer.gov]

5. my.clevelandclinic.org [my.clevelandclinic.org]

6. Transurethral resection of bladder tumour (TURBT) - PMC [pmc.ncbi.nlm.nih.gov]

7. gdurology.com [gdurology.com]

8. cancerresearchuk.org [cancerresearchuk.org]

9. researchgate.net [researchgate.net]

10. Tecentriq (Atezolizumab), PD-L1 Inhibitor, Approved for Advanced Bladder Cancer and
for Relapsed Non–Small-Cell Lung Cancer [jhoponline.com]

11. Tecentriq (Atezolizumab) First PD-L1 Inhibitor Approved for Patients with Advanced or
Metastatic Urothelial Carcinoma [ahdbonline.com]

12. accessdata.fda.gov [accessdata.fda.gov]

13. S/N1806 Toxicity Data: No Safety Concerns | SWOG [swog.org]

To cite this document: BenchChem. [A Technical Guide to the S1806 Clinical Trial: Inclusion,
Exclusion, and Methodological Considerations]. BenchChem, [2025]. [Online PDF]. Available
at: [https://www.benchchem.com/product/b12392303#inclusion-and-exclusion-criteria-for-
s1806-trial]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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